molecular formula C10H7BrFNO2 B8364402 5-(Bromoacetyl)-4-fluoro-2-methoxybenzonitrile

5-(Bromoacetyl)-4-fluoro-2-methoxybenzonitrile

Cat. No.: B8364402
M. Wt: 272.07 g/mol
InChI Key: YQRAPPVEIWBHLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bromoacetyl)-4-fluoro-2-methoxybenzonitrile is a useful research compound. Its molecular formula is C10H7BrFNO2 and its molecular weight is 272.07 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7BrFNO2

Molecular Weight

272.07 g/mol

IUPAC Name

5-(2-bromoacetyl)-4-fluoro-2-methoxybenzonitrile

InChI

InChI=1S/C10H7BrFNO2/c1-15-10-3-8(12)7(9(14)4-11)2-6(10)5-13/h2-3H,4H2,1H3

InChI Key

YQRAPPVEIWBHLA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C#N)C(=O)CBr)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 500 mL flask was added 5-bromo-4-fluoro-2-methoxybenzonitrile (4.00 g, 17.4 mmol), Bis(Triphenylphosphine)Palladium(II)Chloride (0.61 g, 0.87 mmol), tributyl(1-ethoxy-vinyl)tin (9.42 mL, 26.1 mmol) followed by addition of 1,4 dioxane (40 mL). The resulting mixture was stirred at 95° C. for 3 h; the flask was taken out of the oil bath and cooled to rt followed by treatment with a mixture of THF/H2O (50/25 mL) and placed in an ice bath. To the flask was added NBS (6.19 g, 34.8 mmol) in small portions; after stirred for 0.5 h at 0° C., LC indicated formation of the desired product. The reaction mixture was taken out of the ice bath and slowly warmed up to rt. The reaction mixture was extracted with EtOAc (3×100 mL), washed with brine and water, it was then dried (Na2SO4), filtered and concentrated to dryness followed by separation over silica gel with the solvent systems of hexanes/EtOAc (1/0.5) to give the desired product. LC/MS: [(M+2)]+=274.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
9.42 mL
Type
reactant
Reaction Step One
Name
Bis(Triphenylphosphine)Palladium(II)Chloride
Quantity
0.61 g
Type
catalyst
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
6.19 g
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

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